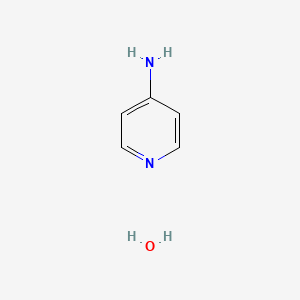
Pyridin-4-amine;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-amine;hydrate: is an organic compound with the chemical formula C₅H₆N₂·H₂O. It is a derivative of pyridine, where an amino group is attached to the fourth carbon atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridin-4-amine can be synthesized through the condensation of 4-chloropyridine with ammonia.
Reduction Reactions: Another method involves the reduction of 4-nitropyridine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
Pyridin-4-amine, also known as 4-aminopyridine, is an organic compound with significant applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Applications
Multiple Sclerosis Treatment : Pyridin-4-amine is clinically used in the treatment of multiple sclerosis under the brand names Fampridine (Ampyra) and Fampyra. It improves walking ability by blocking voltage-gated potassium channels, which prolongs action potentials and enhances neurotransmitter release at the neuromuscular junction .
Spinal Cord Injury : Studies have shown that pyridin-4-amine can improve sensory and motor functions in patients with spinal cord injuries. It has been associated with reduced spasticity and pain, indicating its potential as a therapeutic agent in neurorehabilitation .
Tetrodotoxin Poisoning : Research indicates that pyridin-4-amine can reverse the effects of tetrodotoxin poisoning in animal models, although its efficacy in humans remains to be established .
Laboratory Research
Pyridin-4-amine serves as a valuable tool in biophysics and physiology for studying potassium conductances. Its selective blocking action on Kv1 family voltage-gated potassium channels allows researchers to investigate various physiological processes .
Synthetic Chemistry
Pyridin-4-amine is also utilized in synthetic organic chemistry. It acts as a precursor for synthesizing various compounds, including agrochemicals and pharmaceuticals. Its derivatives are important in creating new drugs due to their ability to modify biological activity through structural variations .
Table 1: Summary of Applications of Pyridin-4-amine
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Pharmacology | Treatment of Multiple Sclerosis | Improved walking ability; enhances neurotransmission |
| Neurorehabilitation | Spinal Cord Injury | Improved sensory/motor function; reduced spasticity |
| Toxicology | Reversal of Tetrodotoxin effects | Potential antidote (animal studies) |
| Synthetic Chemistry | Precursor for pharmaceuticals | Development of new therapeutic agents |
Table 2: Clinical Study Outcomes
| Study Type | Patient Group | Response Rate | Notes |
|---|---|---|---|
| Clinical Trials | Multiple Sclerosis | 29.5% to 80% | Long-term benefits observed |
| Long-term Study | Spinal Cord Injury | Varied | Improvements in pain and functionality noted |
Case Study 1: Multiple Sclerosis Treatment
A clinical trial involving multiple sclerosis patients treated with pyridin-4-amine showed a significant improvement in walking speed and overall mobility. The study reported that approximately 70% of patients experienced noticeable benefits, with some maintaining improvements over long durations .
Case Study 2: Spinal Cord Injury Rehabilitation
In a rehabilitation program for spinal cord injury patients, administration of pyridin-4-amine resulted in enhanced motor function and reduced muscle spasticity. Patients reported improved quality of life and mobility after consistent treatment over several months .
Mechanism of Action
Pyridin-4-amine exerts its effects by blocking voltage-gated potassium channels. This action prolongs the duration of action potentials in neurons, leading to increased neurotransmitter release at the neuromuscular junction. The compound binds to the potassium channels and prevents the efflux of potassium ions, thereby enhancing nerve conduction .
Comparison with Similar Compounds
Pyridin-3-amine: Similar to pyridin-4-amine but with the amino group attached to the third carbon atom. It has different reactivity and applications.
Pyridin-2-amine: The amino group is attached to the second carbon atom, leading to different chemical properties and uses.
4-Methylpyridine: A methyl group replaces the amino group, resulting in different chemical behavior and applications.
Uniqueness: Pyridin-4-amine is unique due to its specific position of the amino group, which significantly influences its chemical reactivity and biological activity. Its ability to block potassium channels makes it particularly valuable in medical research and treatment .
Properties
CAS No. |
158868-13-4 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
pyridin-4-amine;hydrate |
InChI |
InChI=1S/C5H6N2.H2O/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H2 |
InChI Key |
KASVQZWALBABKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















